Chloropentafluorobenzene
Overview
Description
Mechanism of Action
Target of Action
Chloropentafluorobenzene (ClC6F5) is a fluorinated building block . It primarily interacts with strong nitrogen bases (N-bases) in polar aprotic solvents . These N-bases serve as the primary targets for this compound .
Mode of Action
The interaction between this compound and its targets involves a reaction in polar aprotic solvents and in the presence of water . This reaction leads to the replacement of the para- and ortho-fluorine atoms with respect to chlorine .
Biochemical Pathways
The reaction of this compound with ammonia yields 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline . These products suggest that the compound may influence pathways involving these anilines.
Pharmacokinetics
It’s known that the compound has a boiling point of 122-123 °c/750 mmhg and a density of 1568 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the production of 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline . These compounds are produced when this compound reacts with ammonia .
Action Environment
The action of this compound is influenced by the presence of strong N-bases and water in a polar aprotic solvent . The temperature may also play a role, as the reactions used to prepare certain derivatives of this compound require specific temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloropentafluorobenzene is primarily synthesized by the reaction of pentafluorobenzene with chlorine gas in the presence of a catalyst such as iron (III) chloride or aluminum chloride. The reaction takes place at high temperatures and yields this compound as the major product along with some minor byproducts . The purity of the compound can be increased by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Chloropentafluorobenzene undergoes various types of chemical reactions, including nucleophilic substitution, fluorination, and ammonolysis .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with strong nucleophiles such as ammonia in polar aprotic solvents to yield products like 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline.
Major Products:
- 4-chloro-2,3,5,6-tetrafluoroaniline
- 2-chloro-3,4,5,6-tetrafluoroaniline
- 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane
Scientific Research Applications
Chloropentafluorobenzene has several applications in scientific research due to its unique properties :
Medicine: this compound is employed in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of fluorinated surfactants, liquid crystals for LCD displays, and as an analytical reagent in gas chromatography.
Comparison with Similar Compounds
Chloropentafluorobenzene is unique due to its high stability and reactivity, which is attributed to the presence of multiple fluorine atoms and a chlorine atom on the benzene ring. Similar compounds include:
Hexafluorobenzene (C6F6): A fully fluorinated benzene derivative with similar stability but different reactivity due to the absence of a chlorine atom.
Bromopentafluorobenzene (C6BrF5): Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Iodopentafluorobenzene (C6IF5): Contains an iodine atom, which affects its reactivity and use in different chemical reactions.
This compound stands out due to its specific combination of fluorine and chlorine atoms, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-chloro-2,3,4,5,6-pentafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDGLXSBHJAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059837 | |
Record name | Chloropentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-07-0 | |
Record name | Chloropentafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropentafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLOROPENTAFLUOROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-2,3,4,5,6-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloropentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROPENTAFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8A2YE2U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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